molecular formula C18H20ClNO2 B2948834 4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide CAS No. 1286725-27-6

4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide

Cat. No. B2948834
CAS RN: 1286725-27-6
M. Wt: 317.81
InChI Key: MHOHWHGNLLUURH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Reactions at the benzylic position are common in the chemistry of similar compounds. These reactions can include free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 .

Mechanism of Action

Advantages and Limitations for Lab Experiments

4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide has several advantages for laboratory experiments, including its high potency and selectivity for PPARδ. However, its potential toxicity and off-target effects should be carefully considered, and appropriate controls should be included in the experimental design.

Future Directions

Further research is needed to fully understand the potential benefits and risks of 4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide. Possible future directions include the development of safer and more effective PPARδ agonists, the investigation of this compound's effects on other tissues and organs, and the exploration of its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide involves several steps, including the condensation of 4-chlorobenzoic acid with 2-hydroxy-2-methyl-4-phenylbutyric acid, followed by the conversion of the resulting ester to the amide using ammonia or an amine. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide has been extensively studied in preclinical models, with promising results in the treatment of metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes. It has also shown potential in the prevention and treatment of cardiovascular diseases, including atherosclerosis and heart failure.

properties

IUPAC Name

4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-18(22,12-11-14-5-3-2-4-6-14)13-20-17(21)15-7-9-16(19)10-8-15/h2-10,22H,11-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOHWHGNLLUURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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